molecular formula C18H14O2S2 B13369201 2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione

2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione

Cat. No.: B13369201
M. Wt: 326.4 g/mol
InChI Key: XILIJTODMPBTMA-UHFFFAOYSA-N
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Description

2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione is an organic compound characterized by the presence of a dithiolane ring and a diphenylpropanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione typically involves the reaction of sodium ethene-1,1-dithiolate with polychloroalkanes in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction conditions often include refluxing the mixture with vigorous stirring for several hours to achieve high yields . An environmentally friendly method has also been developed, which involves the use of water as a solvent and phase-transfer catalysts like triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of environmentally benign solvents and catalysts are likely to be emphasized in large-scale production to minimize environmental impact and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Mechanism of Action

The mechanism by which 2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can interact with thiol groups in proteins, leading to enzyme inhibition or activation. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione is unique due to its combination of a dithiolane ring and a diphenylpropanedione moiety. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C18H14O2S2

Molecular Weight

326.4 g/mol

IUPAC Name

2-(1,3-dithiolan-2-ylidene)-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C18H14O2S2/c19-16(13-7-3-1-4-8-13)15(18-21-11-12-22-18)17(20)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

XILIJTODMPBTMA-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)S1

Origin of Product

United States

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